N-Cyano-4-(trifluoromethyl)benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-cyano-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8(14)15-5-13/h1-4H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGACWMMBHFWJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Investigations of Amidine Formation
The synthesis of N-substituted amidines, including N-Cyano-4-(trifluoromethyl)benzamidine, typically involves multi-step processes that can be understood through the lens of fundamental organic reaction mechanisms.
The formation of the amidine functional group often commences with the deprotonation of a suitable precursor, enhancing its nucleophilicity. In a plausible synthetic route to this compound, a primary amine or its equivalent would be deprotonated to generate a potent nucleophile. This is followed by a nucleophilic attack on an electrophilic carbon atom, typically the carbon of a nitrile group.
| Step | Description | Key Intermediates |
| 1 | Deprotonation of the nitrogen nucleophile. | Anionic nitrogen species. |
| 2 | Nucleophilic attack on the nitrile carbon of 4-(trifluoromethyl)benzonitrile (B42179). | Tetrahedral intermediate. |
| 3 | Proton transfer and rearrangement. | Zwitterionic or neutral intermediates. |
| 4 | Formation of the final N-cyanoamidine product. | This compound. |
This table presents a generalized sequence for the formation of this compound, highlighting the key stages of the reaction.
In some synthetic pathways for complex amidines, intramolecular rearrangements can play a pivotal role. While specific studies on this compound are not detailed in the provided search results, general principles suggest that after the initial formation of a tetrahedral intermediate, bond migrations or ring-opening and ring-closing sequences could occur, particularly if the precursors contain additional functional groups. These rearrangements are often driven by the formation of a more thermodynamically stable product.
Tautomeric Interconversion Mechanisms in Amidines
Amidines are known to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. For this compound, this would involve the migration of a proton between the two nitrogen atoms of the amidine core.
The tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents and the surrounding solvent. The electron-withdrawing trifluoromethyl group on the benzamidine (B55565) moiety and the cyano group on the nitrogen atom will significantly impact the acidity of the N-H protons and the basicity of the nitrogen lone pairs, thereby influencing the position of the tautomeric equilibrium. Spectroscopic techniques, such as NMR, can be employed to study the dynamics and equilibrium of these tautomeric forms in solution. nih.gov
Intermolecular Association and Hydrogen-Bonding Networks
The presence of both hydrogen bond donors (N-H) and acceptors (C=N and the cyano nitrogen) in the structure of this compound allows for the formation of extensive intermolecular hydrogen-bonding networks.
In the solid state and in concentrated solutions, amidines frequently form cyclic dimers through intermolecular hydrogen bonds. nih.govresearchgate.net In the case of this compound, the N-H group of one molecule can form a hydrogen bond with the imine nitrogen (C=N) of a neighboring molecule, and vice versa, leading to a stable, centrosymmetric dimeric structure. The formation of these dimers can significantly influence the physical properties of the compound, such as its melting point and solubility. The propensity for dimerization versus the formation of higher-order oligomers is dependent on factors like steric hindrance and the specific packing arrangement in the crystal lattice. nih.gov
| Interaction Type | Donor | Acceptor | Resulting Structure |
| Hydrogen Bonding | Amidine N-H | Imine Nitrogen (C=N) | Cyclic Dimer |
| Hydrogen Bonding | Amidine N-H | Cyano Nitrogen | Linear or Sheet-like Oligomers |
This table outlines the potential hydrogen-bonding interactions that can lead to the formation of dimers and oligomers of this compound.
The nature of the solvent can profoundly affect the hydrogen-bonding behavior of this compound. researchgate.netnih.gov In protic solvents, solvent molecules can compete for hydrogen bonding sites, disrupting the self-association of the amidine molecules. For instance, a solvent like methanol could form hydrogen bonds with both the N-H donor and the nitrogen acceptors of the amidine. In aprotic polar solvents, the solvent molecules can still interact via dipole-dipole interactions, influencing the conformational preferences and the strength of any intramolecular hydrogen bonds that may exist. The interplay between solute-solute and solute-solvent hydrogen bonding is a critical determinant of the compound's behavior in solution. researchgate.net
Role of Nitrile Group Reactivity in Transformations
The N-cyano group of this compound is a versatile functional handle that can participate in a range of chemical transformations. Its electronic nature, characterized by a carbon-nitrogen triple bond, allows it to act as both an electrophile and a nucleophile, as well as a precursor to various heterocyclic systems.
Cycloaddition Pathways Involving Cyano Functionality
The cyano group, particularly when activated by its attachment to the amidine nitrogen, is a potential participant in cycloaddition reactions, leading to the formation of diverse heterocyclic structures. One of the most prominent examples of this reactivity is the [3+2] cycloaddition, a powerful tool in synthetic organic chemistry for constructing five-membered rings. nih.govnih.govyoutube.comorganicchemistrydata.org
In analogous systems, such as 2-cyanoacetamidines, the cyano group readily undergoes cycloaddition with azides to form triazoles. This transformation is typically facilitated by a base and proceeds through a Cornforth-type rearrangement. researchgate.net While the specific cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity of related N-cyanoguanidines and other cyanamides provides a strong basis for predicting its behavior. For instance, N-cyanoguanidine is a well-established precursor for the synthesis of 1,2,4-triazoles through reactions with hydrazines or their derivatives. frontiersin.orgnih.gov These reactions underscore the capability of the N-cyano moiety to act as a two-atom component in cycloaddition cascades.
The general mechanism for a [3+2] cycloaddition involving an N-cyanoamidine and a 1,3-dipole, such as an azide (B81097) or a nitrone, would involve the initial attack of the dipole onto the cyano carbon. The subsequent ring closure would then lead to the formation of a five-membered heterocyclic ring. The trifluoromethyl group on the benzene (B151609) ring of this compound would be expected to influence the electronics of the cyano group, potentially enhancing its electrophilicity and thus its reactivity towards nucleophilic dipoles.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 2-Cyanoacetamidine | Heterocyclic Azide | N-Heteroaryl-1,2,3-triazole-4-carbimidamide | [3+2] Cycloaddition | researchgate.net |
| N-Cyanoguanidine | Hydrazine (B178648) | 3,5-Diamino-1H-1,2,4-triazole | Cyclization | researchgate.netwikipedia.org |
| Amidine | Carboxylic Acid, Hydrazine | 1,3,5-Trisubstituted-1,2,4-triazole | One-pot, two-step synthesis | frontiersin.orgnih.gov |
C-H Bond Functionalization Directed by Nitrile Groups
The nitrile group is a recognized directing group in transition metal-catalyzed C-H bond functionalization reactions. Its linear geometry and ability to coordinate with metal centers can facilitate the activation of otherwise inert C-H bonds at specific positions on an aromatic ring. In the context of this compound, both the nitrile and the amidine functionalities could potentially direct C-H activation.
Research has demonstrated that nitrile-based templates can direct meta-selective C-H bond functionalization of arenes. nih.gov This directing effect is attributed to the formation of a large palladacycle that favors the activation of the meta-C-H bond. While the amidine group itself can also act as a directing group, typically for ortho-C-H functionalization, the presence of the N-cyano substituent introduces a unique electronic and steric environment.
The trifluoromethyl group at the para-position of the benzene ring in this compound is a strong electron-withdrawing group. This electronic perturbation can influence the regioselectivity of C-H functionalization. For instance, in rhodium-catalyzed C-H functionalization of arenes, the electronic nature of substituents plays a crucial role in determining the reaction outcome. researchgate.netnih.govacs.orgnih.govacs.org The presence of a CF3 group has been shown to lead to diminished yields in some nitrile-directed C-H activation reactions, although high selectivity was maintained. nih.gov
The interplay between the directing capabilities of the N-cyanoamidine moiety and the electronic influence of the trifluoromethyl group would likely dictate the site of C-H functionalization on the benzene ring of this compound.
| Directing Group | Position of C-H Functionalization | Metal Catalyst (example) | Reference |
| Nitrile | meta | Palladium | nih.gov |
| Amidine | ortho | Rhodium | acs.org |
| Triazene | ortho | Rhodium | nih.gov |
Stereochemical Aspects of Reaction Mechanisms
The stereochemical outcome of reactions involving this compound and its analogs is a critical aspect of their chemical behavior, particularly in the synthesis of chiral molecules.
Diastereoselectivity in Analogous Transformations
While specific studies on the diastereoselective reactions of this compound are limited, the principles of diastereoselectivity can be inferred from transformations of analogous structures, such as N-acylamidines and other chiral amides. Diastereoselective conjugate additions to α,β-unsaturated amides and lactams, for instance, have been extensively studied. nih.gov In these reactions, a chiral auxiliary attached to the nitrogen atom directs the approach of a nucleophile to one face of the double bond, leading to the preferential formation of one diastereomer.
The N-cyano group in this compound could potentially influence the stereochemical course of reactions at a nearby chiral center. For example, in a reaction involving the addition of a nucleophile to a prochiral center elsewhere in the molecule, the N-cyanoamidine moiety could exert steric or electronic effects that favor the formation of one diastereomer over the other.
Furthermore, the synthesis of cyclic N-acyl amidines via [3+2] cycloaddition of N-silyl enamines and activated acyl azides has been reported, and the stereochemistry of the resulting cyclic products is a key consideration. nih.gov The facial selectivity of the cycloaddition would be influenced by the steric and electronic properties of the substituents on both the enamine and the azide.
In the broader context of asymmetric synthesis, the development of chiral ligands for metal-catalyzed reactions has enabled high levels of enantioselectivity in the functionalization of prochiral substrates. For instance, the enantioselective radical trifluoromethylation of benzylic C-H bonds has been achieved through cooperative photoredox and copper catalysis, highlighting the potential for stereocontrol in C-H functionalization reactions. acs.org
| Reaction Type | Chiral Influence | Stereochemical Outcome | Analogous System | Reference |
| Conjugate Addition | Chiral auxiliary on amide | Diastereoselectivity | α,β-Unsaturated amides | nih.gov |
| [3+2] Cycloaddition | Substituents on reactants | Diastereoselectivity | N-Silyl enamines and acyl azides | nih.gov |
| C-H Functionalization | Chiral ligand | Enantioselectivity | Benzylic C-H bonds | acs.org |
Advanced Spectroscopic and Crystallographic Structural Elucidation
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis at Variable Temperatures
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. For N-Cyano-4-(trifluoromethyl)benzamidine, the IR spectrum is characterized by several key absorption bands. The cyano (C≡N) group exhibits a sharp, intense stretching vibration, while the trifluoromethyl (CF₃) group shows strong absorptions due to C-F stretching. The benzamidine (B55565) core gives rise to characteristic C=N and N-H stretching and bending frequencies, as well as aromatic C-H and C=C absorptions.
Variable-temperature FT-IR studies would offer deeper insights into the molecule's intermolecular interactions and conformational dynamics. By analyzing spectral changes as a function of temperature, one could elucidate the strength and nature of hydrogen bonding involving the amidine protons and the cyano nitrogen. Such studies can also reveal information about rotational isomers or other temperature-dependent structural changes. While specific variable-temperature data for this compound is not widely published, the expected key IR absorptions are summarized below.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3400-3200 | Medium-Strong, Broad | N-H stretching (amidine) |
| ~2230-2210 | Strong, Sharp | C≡N stretching (cyano) |
| ~1650-1630 | Strong | C=N stretching (amidine) |
| ~1600, ~1480 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1320 | Very Strong | C-F symmetric stretching (trifluoromethyl) |
| ~1170, ~1130 | Very Strong | C-F asymmetric stretching (trifluoromethyl) |
| ~850 | Strong | C-H out-of-plane bending (para-substituted ring) |
Raman Spectroscopic Studies of Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to vibrations of non-polar or highly polarizable bonds. For this compound, the C≡N stretch is expected to be a prominent feature in the Raman spectrum, typically appearing in the 2100-2300 cm⁻¹ region. researchgate.net The exact position of this band is sensitive to the local electronic environment, including hydrogen bonding and solvent effects. researchgate.net
The symmetric vibrations of the aromatic ring and the trifluoromethyl group are also expected to be strong Raman scatterers. Raman studies can confirm the molecular backbone structure and provide details on the symmetry of the molecule.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~2230-2210 | Strong | C≡N stretching (cyano) |
| ~1610 | Strong | Aromatic ring breathing mode |
| ~1320 | Medium | C-F symmetric stretching (trifluoromethyl) |
| ~800 | Medium | Trifluoromethyl deformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignment
A complete structural assignment for this compound relies on a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
¹H NMR: The proton NMR spectrum would be expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the trifluoromethyl and the N-cyanobenzamidine groups. Protons on the nitrogen atoms of the amidine group would likely appear as broad signals due to quadrupole effects and chemical exchange, with their chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the quaternary carbons of the aromatic ring attached to the trifluoromethyl and amidine groups, the trifluoromethyl carbon itself (which would appear as a quartet due to coupling with the fluorine atoms), the cyano carbon, and the amidine carbon. Data from the closely related 4-(trifluoromethyl)benzonitrile (B42179) shows the CF₃-bearing carbon at approximately 134.6 ppm (quartet) and the cyano carbon at 117.5 ppm. rsc.org
¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. The spectrum of this compound would show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift, typically in the range of -60 to -65 ppm relative to CFCl₃, is characteristic of an aromatic trifluoromethyl group. rsc.org
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.9-8.1 | d | 2H, Aromatic (ortho to -C(N)NHCN) |
| ~7.7-7.9 | d | 2H, Aromatic (ortho to -CF₃) |
| (Variable) | br s | 2H, -NH₂ |
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Assignment |
|---|---|---|
| ~160 | s | C=N (amidine) |
| ~135 | q | C-CF₃ |
| ~133 | s | Aromatic CH |
| ~126 | q | Aromatic CH |
| ~124 | q | CF₃ |
| ~118 | s | C≡N |
| ~115 | s | C-C(N)NHCN |
Table 5: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -61 to -63 | s | -CF₃ |
Chemical Shielding Anisotropy (CSA) Parameter Analysis
Chemical Shielding Anisotropy (CSA) describes the orientation-dependent nature of the shielding experienced by a nucleus in a magnetic field. nih.govnih.gov In solution NMR, rapid molecular tumbling averages this effect to the isotropic chemical shift. However, in the solid state or in aligned media, CSA provides valuable information about the local electronic structure and symmetry around a nucleus. nih.govhuji.ac.il
For this compound, a solid-state NMR analysis of CSA would be particularly informative for the ¹³C and ¹⁵N nuclei.
The carbon of the cyano group (C≡N) is expected to have a large CSA due to its linear, anisotropic electronic environment.
The carbons within the planar aromatic ring and the amidine group would also exhibit distinct CSA tensors reflecting their local geometry.
The rapidly rotating trifluoromethyl group would have an axially symmetric CSA tensor. researchgate.net
While specific experimental CSA data for this compound is not available, analysis of these parameters would provide a deeper understanding of the electronic distribution and would be a sensitive probe of intermolecular packing forces in the solid state. osti.gov
Enantiomeric Purity Determination via NMR
Enantiomeric purity determination is a critical analysis for chiral compounds, which are molecules that are non-superimposable on their mirror images. This analysis is not applicable to this compound. The molecule is achiral; it does not possess any stereocenters (such as a carbon atom bonded to four different groups) and has a plane of symmetry passing through the C1-C4 axis of the benzene ring. Therefore, this compound cannot exist as enantiomers, and the concept of enantiomeric purity is irrelevant.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
No published High-Resolution Mass Spectrometry data for this compound, which would provide its accurate mass and confirm its elemental composition (C₉H₆F₃N₃), was found. chemicalregister.com
Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis
No published Electron Ionization Mass Spectrometry data was located for this compound. This information would be crucial for understanding the molecule's fragmentation patterns under electron impact, providing insights into its structural stability and the arrangement of its constituent atoms.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination
No studies detailing the single-crystal X-ray diffraction of this compound are available in the searched crystallographic databases. Such a study would be necessary to determine its precise three-dimensional molecular structure in the solid state and to understand the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its supramolecular assembly.
Analysis of Bond Lengths and Angles in Crystalline Forms
As no crystal structure has been published, a detailed analysis of the bond lengths and angles for this compound cannot be provided. This analysis would be essential for a quantitative description of its molecular geometry.
Derivatization and Functionalization Strategies
Post-Synthetic Modification via Cross-Coupling Reactions
While direct cross-coupling reactions on the unmodified N-Cyano-4-(trifluoromethyl)benzamidine are not extensively documented in publicly available literature, the principles of modern palladium-catalyzed cross-coupling reactions offer a predictive framework for its potential reactivity. The presence of an aromatic ring suggests that if converted to an aryl halide or triflate, it could readily participate in a variety of powerful bond-forming transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of an aryl halide or triflate derivative of the core molecule with a boronic acid or ester. This would enable the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the phenyl ring, allowing for extensive structure-activity relationship (SAR) studies.
Heck Reaction: The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. nih.gov A halogenated derivative of this compound could be reacted with various alkenes to introduce vinyl groups, which can be further functionalized. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst and a base. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgsigmaaldrich.com By converting the benzamidine (B55565) to a halide, Sonogashira coupling would allow for the introduction of alkyne functionalities. These alkynes are valuable handles for further transformations, including "click chemistry" reactions. tcichemicals.comrjptonline.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. nih.govfrontiersin.org An appropriately functionalized this compound precursor (e.g., an aryl halide) could be coupled with a wide range of primary and secondary amines, amides, or other nitrogen-containing nucleophiles to generate novel aniline (B41778) derivatives. organic-chemistry.org
The following table summarizes the potential cross-coupling reactions for a hypothetical halogenated derivative of this compound:
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C (Aryl-Aryl) | Biaryl Benzamidines |
| Heck | Alkene | C-C (Aryl-Vinyl) | Vinylated Benzamidines |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Alkynyl Benzamidines |
| Buchwald-Hartwig | Amine/Amide | C-N (Aryl-Amino) | N-Aryl Benzamidines |
Intramolecular Cyclization Reactions for Novel Heterocycles
The N-cyanoamidine functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The reaction of the cyano group with the amidine moiety, or with other introduced functional groups, can lead to the formation of diverse ring systems.
1,2,4-Oxadiazoles: A common strategy for the synthesis of 1,2,4-oxadiazoles involves the reaction of an N-hydroxyamidine with a carboxylic acid derivative. nih.gov In the context of the target molecule, this compound can be converted to the corresponding N'-hydroxy-4-(trifluoromethyl)benzamidine. This intermediate can then react with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, followed by cyclodehydration to yield 3,5-disubstituted 1,2,4-oxadiazoles. nih.govorganic-chemistry.orgnih.gov The trifluoromethylphenyl group would reside at the 3-position of the oxadiazole ring.
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes starting from the N-cyanoamidine scaffold. One approach involves the reaction with hydrazines or hydrazides. For instance, condensation of this compound with hydrazine (B178648) would likely lead to an intermediate that can cyclize to form a 3-amino-1,2,4-triazole derivative. nih.govsigmaaldrich.combiosynth.com
The following table outlines the synthesis of key heterocyclic systems from this compound derivatives:
| Starting Material Derivative | Reagent | Heterocyclic Product |
| N'-Hydroxy-4-(trifluoromethyl)benzamidine | Acyl Chloride/Carboxylic Acid | 3-(4-(Trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole |
| This compound | Hydrazine | 5-Amino-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole |
Sulfonylation and Subsequent Transformations
The sulfonylation of the amidine functionality in this compound can serve as a method to introduce a sulfonyl group, which can act as both a protecting group and a reactive handle for further transformations. While direct sulfonylation of this compound is not prominently described, related transformations on similar structures suggest its feasibility. For instance, the sulfonylation of N-substituted amidines is a known process. Subsequent transformations of the resulting N-sulfonylamidine could involve nucleophilic substitution at the sulfonyl group or reactions involving the other functional groups in the molecule.
Introduction of Bio-orthogonal Labels and Tags for Chemical Biology Research
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The nitrile and amidine functionalities of this compound, or derivatives thereof, could potentially be utilized in or modified for bio-orthogonal labeling.
For example, the nitrile group could be a precursor to a tetrazole, a known bio-orthogonal reporter. The conversion of nitriles to tetrazoles can be achieved via [3+2] cycloaddition with an azide (B81097) source. Furthermore, the introduction of a terminal alkyne or an azide group onto the aromatic ring via cross-coupling reactions would render the molecule suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for labeling biomolecules.
Reactivity of Amidine and Nitrile Functionalities in Cascade Reactions
The dual presence of amidine and nitrile functionalities in this compound provides opportunities for designing cascade reactions, where a single transformation initiates a sequence of bond-forming events.
A potential cascade could be initiated by the nucleophilic addition of a bidentate nucleophile to the nitrile group. The newly formed intermediate could then undergo an intramolecular reaction with the amidine moiety to construct a heterocyclic system in a single synthetic operation. For instance, reaction with a hydrazine derivative could initiate a cascade leading to fused triazole systems.
Another possibility involves the participation of the nitrile group in cycloaddition reactions. While typically unreactive as a dienophile in standard Diels-Alder reactions, intramolecular variants or reactions with highly reactive dienes could potentially lead to cyclized products.
Regioselective and Chemoselective Functionalization Approaches
The presence of multiple reactive sites in this compound—the two nitrogen atoms of the amidine, the nitrile carbon, and the aromatic ring—necessitates careful control over reaction conditions to achieve regioselective and chemoselective functionalization.
Regioselectivity: In reactions involving the amidine group, such as alkylation or acylation, regioselectivity between the two nitrogen atoms (N vs. N') can be an issue. Steric and electronic factors, as well as the nature of the reagent and reaction conditions, would influence the outcome.
Chemoselectivity: With three distinct functional groups, chemoselective transformations are crucial. For example, the reduction of the nitrile group to an amine could be achieved in the presence of the amidine and trifluoromethyl groups using specific reducing agents. Conversely, reactions targeting the amidine could be performed while leaving the nitrile and trifluoromethyl groups intact. The hydrolysis of the nitrile to a carboxylic acid or the amidine to an amide would also require careful selection of conditions to avoid unwanted side reactions.
The following table highlights potential selective transformations:
| Target Functional Group | Reaction Type | Potential Outcome |
| Nitrile | Reduction | Primary Amine |
| Nitrile | Hydrolysis | Carboxylic Acid |
| Amidine | Hydrolysis | Amide |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzamidine |
Q & A
Q. What are the key synthetic routes for N-Cyano-4-(trifluoromethyl)benzamidine, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with a cyano-containing amine precursor. For example, similar benzamidine derivatives are synthesized via:
- Step 1 : Activation of 4-(trifluoromethyl)benzoyl chloride with sodium pivalate in acetonitrile (to minimize side reactions).
- Step 2 : Reaction with O-benzyl hydroxylamine hydrochloride under inert conditions (N₂ atmosphere), followed by deprotection using trichloroisocyanuric acid (TCCA) in dichloromethane.
- Critical Conditions : Temperature control (<0°C during acyl chloride activation), stoichiometric ratios (1:1.2 benzoyl chloride to amine), and purification via flash chromatography (hexane/ethyl acetate gradient) .
- Safety Note : Ames II testing indicates mutagenicity comparable to benzyl chloride; use fume hoods and PPE during handling .
Q. Which spectroscopic techniques are most effective for characterizing N-Cyano-4-(trifluoromethyl)benzamidine’s structure and purity?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm trifluoromethyl (-CF₃) presence via distinct ¹⁹F peaks at ~-60 ppm (quartet) and aromatic proton coupling patterns.
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ ion for C₉H₆F₃N₃).
- IR Spectroscopy : Detect cyano (-C≡N) stretch at ~2200 cm⁻¹ and amidine N-H stretches (~3300 cm⁻¹).
- DSC (Differential Scanning Calorimetry) : Monitor decomposition temperatures (>150°C) to assess thermal stability .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be applied to study the binding mechanism of N-Cyano-4-(trifluoromethyl)benzamidine with target enzymes like trypsin?
- Methodological Answer :
- Force Fields : Use polarizable force fields (e.g., AMOEBA) to model electrostatic and van der Waals interactions, critical for amidine-enzyme binding .
- Simulation Protocol :
Obtain trypsin structure (PDB: 3PTB) and dock the ligand using AutoDock Vina.
Run 100-ns MD simulations in explicit solvent (TIP3P water, 150 mM NaCl).
Analyze binding free energy via double decoupling (FEP/MBAR), accounting for polarization effects.
- Key Insight : Explicit polarization modeling reduces errors in binding affinity predictions (e.g., ΔG ~ −6.78 kcal/mol vs. experimental −6.3 to −7.3 kcal/mol) .
Q. What methodologies are recommended for analyzing discrepancies in binding affinity data between computational models and experimental assays for benzamidine derivatives?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy (ΔH) and entropy (ΔS) changes (e.g., trypsin-benzamidine Kᵢ = 15 μM) .
- Data Reconciliation :
| Parameter | Computational (AMOEBA) | Experimental (ITC) |
|---|---|---|
| ΔG (kcal/mol) | −6.78 ± 0.3 | −6.3 to −7.3 |
| Electrostatic Contribution | 75% | 70–80% (via mutant studies) |
- Troubleshooting : Validate protonation states (pKa shifts due to -CF₃) and solvent models (explicit vs. implicit) .
Q. How can N-Cyano-4-(trifluoromethyl)benzamidine be evaluated as a TMPRSS2 inhibitor for antiviral applications (e.g., SARS-CoV-2)?
- Methodological Answer :
- Virtual Screening : Use Glide (Schrödinger) to dock amidine derivatives into TMPRSS2’s catalytic pocket (PDB: 7MEQ). Prioritize hits with salt bridges (e.g., Asp180) and π-π stacking (His41) .
- Enzymatic Assays :
- Fluorogenic Substrate Cleavage : Measure IC₅₀ using Boc-Gln-Ala-Arg-AMC.
- Cytopathic Effect Assays : Test inhibition of viral entry in Vero E6 cells (EC₅₀ < 10 μM target).
- Mutagenesis : Replace benzamidine with diazamidine to assess binding weakening (~1.2 kcal/mol ΔΔG) .
Safety and Experimental Design
Q. What safety protocols are critical when handling N-Cyano-4-(trifluoromethyl)benzamidine in mutagenicity studies?
- Methodological Answer :
- Ames II Testing : Follow OECD 471 guidelines using Salmonella typhimurium TA98/TA100 strains. For this compound, revertant colonies are <2x baseline, indicating low mutagenic risk (similar to benzyl chloride) .
- Waste Management : Neutralize with 10% sodium bicarbonate before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
